Gemifloxacin Mesylate

Description

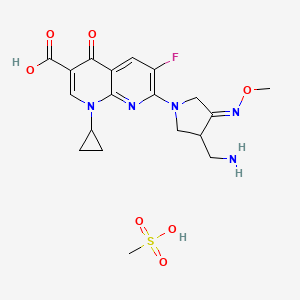

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4)/b22-14+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYMVSQRGZEYAX-CWUUNJJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7045948 | |

| Record name | Gemifloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210353-53-0, 204519-65-3 | |

| Record name | Gemifloxacin mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210353-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gemifloxacin mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210353530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gemifloxacin mesylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gemifloxacin mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEMIFLOXACIN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S9F8RL01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gemifloxacin Mesylate: A Deep Dive into its Mechanism of Action Against Streptococcus pneumoniae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gemifloxacin, a potent fluoroquinolone, exhibits robust bactericidal activity against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia. This technical guide elucidates the core mechanism of action of gemifloxacin, focusing on its dual inhibitory effects on two essential type II topoisomerases: DNA gyrase and topoisomerase IV. Through the stabilization of cleavable complexes, gemifloxacin induces irreparable double-strand DNA breaks, leading to bacterial cell death. This document provides a comprehensive overview of its molecular interactions, quantitative inhibitory data, and detailed experimental protocols for assessing its activity, serving as a vital resource for researchers in antimicrobial drug discovery and development.

Introduction

The rise of antibiotic resistance in Streptococcus pneumoniae necessitates the development of novel therapeutic agents with enhanced potency and a low propensity for resistance development. Gemifloxacin mesylate has emerged as a critical tool in combating pneumococcal infections, including those caused by multidrug-resistant strains.[1][2] Its efficacy stems from a well-balanced, dual-targeting mechanism against DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication, transcription, and chromosome segregation.[3][4] This guide delves into the intricate molecular interactions that underpin gemifloxacin's potent antipneumococcal activity.

Molecular Mechanism of Action

Gemifloxacin, like other fluoroquinolones, functions by inhibiting the activity of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5] These enzymes are vital for managing DNA topology during replication.

-

DNA Gyrase: Composed of two GyrA and two GyrB subunits (encoded by gyrA and gyrB genes), this enzyme introduces negative supercoils into the DNA, a process essential for the initiation of DNA replication.[3][6]

-

Topoisomerase IV: A heterotetramer of two ParC and two ParE subunits (encoded by parC and parE genes), this enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, enabling their segregation into daughter cells.[3][6]

Gemifloxacin binds to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved. This "cleavable complex" prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately, cell death.[3][7]

Dual Targeting and Target Preference

A key attribute of gemifloxacin's potency against S. pneumoniae is its dual targeting of both DNA gyrase and topoisomerase IV.[1][2] While it effectively inhibits both enzymes, studies indicate that DNA gyrase is the preferential target in vivo.[3][7] This is evidenced by the observation that initial mutations conferring resistance to gemifloxacin typically arise in the gyrA gene, followed by secondary mutations in parC.[3][7] This dual-action mechanism is thought to reduce the likelihood of resistance development, as mutations in both target enzymes are required for high-level resistance.[1]

The following diagram illustrates the inhibitory action of Gemifloxacin on the bacterial DNA replication cycle.

Quantitative Analysis of Inhibitory Activity

The potency of gemifloxacin has been quantified through various in vitro assays, including determination of Minimum Inhibitory Concentrations (MICs) against whole bacterial cells and 50% inhibitory concentrations (IC50) and 25% cleavable complex formation (CC25) against purified enzymes.

Minimum Inhibitory Concentrations (MICs)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Gemifloxacin consistently demonstrates low MIC values against both wild-type and quinolone-resistant strains of S. pneumoniae.

| Strain Type | Genotype | Gemifloxacin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Reference |

| Wild-Type (7785) | - | 0.06 | 1-2 | [3] |

| Wild-Type (ATCC 49619) | - | 0.025 | - | [8] |

| Quinolone-Resistant | parC mutation | 0.12 - 0.25 | - | [3] |

| Quinolone-Resistant | gyrA mutation | 0.12 - 0.25 | - | [3] |

| Quinolone-Resistant | parC + gyrA mutations | 0.5 - 1 | 64 | [4] |

| Ciprofloxacin-Resistant Clinical Isolate | parC, parE, gyrB mutations | 0.12 | 64 | [9][10] |

Enzyme Inhibition and Cleavage Complex Formation

Studies with purified recombinant S. pneumoniae DNA gyrase and topoisomerase IV have provided a more direct measure of gemifloxacin's inhibitory activity.

| Assay Type | Target Enzyme | Gemifloxacin | Ciprofloxacin | Reference |

| IC50 (µM) | DNA Gyrase | 5 - 10 | 40 | [4] |

| Topoisomerase IV | 2.5 - 5.0 | 20 | [4] | |

| CC25 (µM) | DNA Gyrase | 5 | 80 | [3] |

| Topoisomerase IV | 0.1 - 0.3 | - | [4] |

IC50: Concentration of drug that inhibits 50% of the enzyme's catalytic activity (supercoiling for gyrase, decatenation for topoisomerase IV). CC25: Concentration of drug that results in the conversion of 25% of the substrate DNA into the linear form due to stabilized cleavable complex formation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of gemifloxacin.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Workflow Diagram:

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and approximately 0.4 µg of relaxed pBR322 plasmid DNA.[11]

-

Inhibitor Addition: Add varying concentrations of gemifloxacin (or other test compounds) to the reaction tubes. Include a no-drug control.

-

Enzyme Addition: Initiate the reaction by adding purified S. pneumoniae DNA gyrase (reconstituted from purified GyrA and GyrB subunits). The final reaction volume is typically 20-30 µL.[11]

-

Incubation: Incubate the reactions at 37°C for 30 to 60 minutes.[11][12]

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K to digest the enzyme.[3]

-

Analysis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel. Stain the gel with ethidium bromide and visualize under UV light.

-

Quantification: The amount of supercoiled DNA is quantified using densitometry. The IC50 value is determined as the drug concentration that reduces the amount of supercoiled DNA by 50% compared to the no-drug control.

Topoisomerase IV Decatenation Assay

This assay assesses the inhibition of topoisomerase IV's ability to separate catenated (interlinked) DNA networks, typically using kinetoplast DNA (kDNA).

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing assay buffer, ATP, and kDNA.

-

Inhibitor and Enzyme Addition: Add serial dilutions of gemifloxacin, followed by the addition of purified S. pneumoniae topoisomerase IV (reconstituted from ParC and ParE subunits) to start the reaction.[13][14]

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination and Analysis: Stop the reaction and analyze the products via agarose gel electrophoresis. Decatenated, minicircular DNA will migrate faster into the gel than the large kDNA network which remains in the well.

-

Quantification: The IC50 is the concentration of gemifloxacin that inhibits the decatenation activity by 50%.

Cleavable Complex Formation Assay

This assay directly measures the ability of gemifloxacin to stabilize the covalent enzyme-DNA intermediate, resulting in linearized plasmid DNA upon denaturation.

Methodology:

-

Reaction Mixture: Combine supercoiled plasmid DNA (e.g., pBR322) with either purified DNA gyrase or topoisomerase IV in the appropriate assay buffer, but without ATP.[3]

-

Drug Addition: Add varying concentrations of gemifloxacin.

-

Incubation: Incubate the reaction to allow for complex formation.

-

Cleavage Induction: Add SDS to denature the enzyme, followed by proteinase K to digest the protein that is covalently attached to the DNA. This treatment results in the formation of linear DNA from the stabilized cleavable complex.[3]

-

Analysis: Separate the DNA products (supercoiled, nicked, and linear) by agarose gel electrophoresis.

-

Quantification: The amount of linear plasmid DNA is quantified. The CC25 value is the drug concentration that converts 25% of the input DNA to the linear form.[3][15]

Resistance Mechanisms

Resistance to fluoroquinolones in S. pneumoniae primarily arises from stepwise mutations in the quinolone-resistance determining regions (QRDRs) of the genes encoding the target enzymes.[8][16] For gemifloxacin, the typical mutational pathway involves an initial alteration in gyrA (e.g., S81F or E85K), followed by a secondary mutation in parC (e.g., S79F or S79Y).[3][7] Efflux pump mechanisms can also contribute to lower-level resistance.[9][10] The potent, dual-targeting nature of gemifloxacin means that it often retains significant activity against strains that have developed resistance to other fluoroquinolones through single-target mutations.[4][9]

Conclusion

This compound's potent bactericidal action against Streptococcus pneumoniae is a direct consequence of its efficient dual inhibition of DNA gyrase and topoisomerase IV. Its ability to stabilize the cleavable complex with high affinity for both targets, particularly DNA gyrase in the cellular context, underscores its clinical efficacy. The quantitative data and experimental protocols presented in this guide provide a foundational resource for the continued study of fluoroquinolone mechanisms and the development of next-generation antimicrobials to combat the persistent threat of pneumococcal disease.

References

- 1. Gemifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gemifloxacin for the treatment of respiratory tract infections: in vitro susceptibility, pharmacokinetics and pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potent Antipneumococcal Activity of Gemifloxacin Is Associated with Dual Targeting of Gyrase and Topoisomerase IV, an In Vivo Target Preference for Gyrase, and Enhanced Stabilization of Cleavable Complexes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cleavable-Complex Formation by Wild-Type and Quinolone-Resistant Streptococcus pneumoniae Type II Topoisomerases Mediated by Gemifloxacin and Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 6. Purification of DNA Topoisomerases and Inhibition by Fluoroquinolones | Springer Nature Experiments [experiments.springernature.com]

- 7. Potent antipneumococcal activity of gemifloxacin is associated with dual targeting of gyrase and topoisomerase IV, an in vivo target preference for gyrase, and enhanced stabilization of cleavable complexes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Activity of Gemifloxacin against Penicillin- and Ciprofloxacin-Resistant Streptococcus pneumoniae Displaying Topoisomerase- and Efflux-Mediated Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. profoldin.com [profoldin.com]

- 13. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 15. journals.asm.org [journals.asm.org]

- 16. academic.oup.com [academic.oup.com]

In Vitro Spectrum of Activity of Gemifloxacin Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gemifloxacin, a synthetic fluoroquinolone antibacterial agent, demonstrates a broad spectrum of in vitro activity against a wide range of common respiratory and urinary tract pathogens.[1] As a dual-targeting fluoroquinolone, it inhibits both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination.[1][2] This mechanism contributes to its potent bactericidal activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other classes of antibiotics.[3][4] This technical guide provides a comprehensive overview of the in vitro spectrum of activity of Gemifloxacin Mesylate, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Mechanism of Action

Gemifloxacin exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication. DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in most Gram-positive bacteria. Gemifloxacin's ability to target both enzymes is thought to reduce the likelihood of the development of resistance.[1]

Figure 1: Mechanism of action of Gemifloxacin.

In Vitro Antimicrobial Activity

The in vitro potency of gemifloxacin has been extensively evaluated against a large number of recent clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) values, specifically the MIC90 (the concentration at which 90% of isolates are inhibited), for key Gram-positive, Gram-negative, and atypical pathogens.

Gram-Positive Aerobes

Gemifloxacin demonstrates substantial potency against Gram-positive organisms, particularly Streptococcus pneumoniae, including penicillin-resistant strains.[5][6]

| Organism | MIC90 (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | 0.016 - 0.063 | [5][7] |

| Streptococcus pyogenes | 0.03 - 0.031 | [5][7] |

| Streptococcus agalactiae | 0.03 | [5] |

| Viridans group streptococci | 0.12 | [5] |

| Staphylococcus aureus (methicillin-susceptible) | 0.03 - 0.063 | [3][5] |

| Staphylococcus aureus (methicillin-resistant) | 8 | [3] |

| Staphylococcus epidermidis | 2 | [5] |

| Staphylococcus saprophyticus | 0.016 | [5] |

| Enterococcus faecalis | 2 | [5] |

Gram-Negative Aerobes

The activity of gemifloxacin against Gram-negative bacteria is comparable to other fluoroquinolones like ciprofloxacin and levofloxacin.[5]

| Organism | MIC90 (µg/mL) | Reference(s) |

| Haemophilus influenzae | ≤0.008 - 0.016 | [5][7] |

| Moraxella catarrhalis | 0.008 | [5][7] |

| Escherichia coli | 0.016 | [5] |

| Klebsiella pneumoniae | 0.25 | [5] |

| Klebsiella oxytoca | 0.25 | [5] |

| Enterobacter cloacae | 1 | [5] |

| Enterobacter aerogenes | 0.25 | [5] |

| Proteus spp. | 4 | [5] |

| Serratia spp. | 1 | [5] |

| Citrobacter freundii | 2 | [5] |

| Morganella morganii | 0.12 | [5] |

| Pseudomonas aeruginosa | 4 - 8 | [5][7] |

| Stenotrophomonas maltophilia | 4 | [5] |

| Acinetobacter spp. | 32 | [5] |

| Neisseria gonorrhoeae (ciprofloxacin-susceptible) | 0.008 | [8] |

| Neisseria gonorrhoeae (ciprofloxacin-resistant) | 0.12 | [8] |

| Neisseria meningitidis | 0.008 | [7] |

Atypical and Anaerobic Pathogens

Gemifloxacin exhibits good in vitro activity against common atypical respiratory pathogens.[4] Its activity against anaerobic bacteria is more variable.

| Organism | MIC90 (µg/mL) | Reference(s) |

| Chlamydia pneumoniae | 0.06 | [9] |

| Legionella pneumophila | 0.016 | [9] |

| Mycoplasma pneumoniae | Not specified | [4] |

| Bacteroides fragilis | 0.5 | [3] |

Experimental Protocols

The determination of in vitro susceptibility of bacterial isolates to gemifloxacin is predominantly performed using standardized methods such as broth microdilution and agar dilution, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11]

Broth Microdilution Method (Generalized Protocol)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

-

Preparation of Antimicrobial Agent: A stock solution of gemifloxacin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

-

Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a saline or broth solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

-

Inoculation: Each well of a microdilution tray containing the serially diluted gemifloxacin is inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation may be performed in an atmosphere with increased CO₂.

-

Interpretation: The MIC is recorded as the lowest concentration of gemifloxacin that completely inhibits visible growth of the organism.

Agar Dilution Method (Generalized Protocol)

This method involves incorporating the antimicrobial agent into an agar medium.

-

Preparation of Antimicrobial Agent: A stock solution of gemifloxacin is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton agar.

-

Plate Preparation: The agar-antimicrobial mixtures are poured into petri dishes and allowed to solidify.

-

Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland standard, similar to the broth microdilution method.

-

Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of the agar plates containing different concentrations of gemifloxacin.

-

Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of gemifloxacin that inhibits the visible growth of the bacteria on the agar surface.

Quality Control

For all susceptibility testing, quality control is performed using reference strains with known MIC ranges for gemifloxacin. For example, Neisseria gonorrhoeae ATCC 49226 has a proposed MIC quality control range of 0.002 to 0.016 µg/mL.[8] The use of such strains ensures the accuracy and reproducibility of the test results.

Figure 2: Workflow for antimicrobial susceptibility testing.

Conclusion

This compound exhibits a potent and broad in vitro spectrum of activity against a wide array of clinically relevant Gram-positive and Gram-negative bacteria, as well as atypical pathogens. Its dual-targeting mechanism of action and high potency, particularly against Streptococcus pneumoniae, underscore its value as an important therapeutic agent. The standardized methodologies for in vitro susceptibility testing are crucial for the accurate determination of its activity and for guiding appropriate clinical use. Continued surveillance of the in vitro activity of gemifloxacin is essential to monitor for the emergence of resistance and to ensure its continued efficacy in the treatment of bacterial infections.

References

- 1. Gemifloxacin for the treatment of respiratory tract infections: in vitro susceptibility, pharmacokinetics and pharmacodynamics, clinical efficacy, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The in-vitro activity and tentative breakpoint of gemifloxacin, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of oral gemifloxacin for the empirical treatment of pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro activity of gemifloxacin against a broad range of recent clinical isolates from the USA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative in vitro activity of gemifloxacin against gram-positive and gram-negative clinical isolates in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro susceptibility of 4903 bacterial isolates to gemifloxacin--an advanced fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of gemifloxacin in vitro susceptibility test methods for gonococci including quality control guidelines. The Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

Gemifloxacin Mesylate: A Technical Guide to its Dual Inhibition of Topoisomerase IV and DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of gemifloxacin mesylate, a potent fluoroquinolone antibiotic. Its efficacy, particularly against respiratory pathogens, is rooted in its dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This document outlines the molecular interactions, quantitative inhibitory data, and detailed experimental protocols relevant to the study of this compound.

Core Mechanism of Action: Dual Enzyme Inhibition

Gemifloxacin exerts its bactericidal effects by interfering with bacterial DNA replication and repair.[1] It targets and inhibits both DNA gyrase and topoisomerase IV, two type II topoisomerases crucial for maintaining DNA topology.[1][2][3][4]

-

DNA Gyrase: This enzyme introduces negative supercoils into DNA, a process essential for the initiation of DNA replication and transcription.[1][4] Gemifloxacin's inhibition of DNA gyrase prevents the relaxation of positively supercoiled DNA that occurs ahead of the replication fork, thereby halting DNA synthesis.[1]

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) intertwined daughter DNA molecules following replication.[4] By inhibiting topoisomerase IV, gemifloxacin prevents the proper segregation of newly replicated chromosomes into daughter cells, leading to a disruption of cell division.[1]

The dual-targeting nature of gemifloxacin is a significant advantage, as it is believed to reduce the likelihood of the emergence of bacterial resistance.[5] For a bacterial strain to develop resistance, mutations would need to occur in the genes encoding both target enzymes.

The following diagram illustrates the signaling pathway of gemifloxacin's inhibitory action:

Quantitative Inhibitory Data

The potency of gemifloxacin has been quantified through the determination of its 50% inhibitory concentration (IC50) against purified enzymes and its minimum inhibitory concentration (MIC) against various bacterial strains.

In Vitro Enzyme Inhibition (IC50)

The IC50 value represents the concentration of gemifloxacin required to inhibit 50% of the enzymatic activity of DNA gyrase (supercoiling) and topoisomerase IV (decatenation).

| Target Enzyme | Bacterial Species | IC50 (µg/mL) | IC50 (µM) |

| Topoisomerase IV | Staphylococcus aureus | 0.25 | 0.4 |

| DNA Gyrase | Staphylococcus aureus | 0.31 | - |

| Topoisomerase IV | Streptococcus pneumoniae | - | 2.5 - 5.0 |

| DNA Gyrase | Streptococcus pneumoniae | - | 5.0 - 10 |

Data compiled from multiple sources.[6][7][8][9]

In Vitro Antibacterial Activity (MIC)

The MIC value is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Gemifloxacin has demonstrated potent activity against key respiratory pathogens.

| Bacterial Species | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) |

| Streptococcus pneumoniae | 347 | - | 0.03 |

| Haemophilus influenzae | 256 | - | 0.06 |

| Moraxella catarrhalis | 184 | - | 0.015 |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data from a study of European respiratory tract pathogens.[10]

Gemifloxacin is notably more potent against S. pneumoniae compared to other fluoroquinolones, with MIC values being 4-8 times lower than trovafloxacin and moxifloxacin, and over 32 times lower than ciprofloxacin and levofloxacin.[11]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the inhibitory activity of gemifloxacin against DNA gyrase and topoisomerase IV.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of an inhibitor.

-

Reaction Mixture Preparation: On ice, prepare a master mix containing the following per reaction: 6 µL of 5x assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin), 0.5 µL of relaxed pBR322 plasmid DNA (1 µg/µL), and water to a final volume of 26.7 µL.

-

Inhibitor Addition: Aliquot the master mix into pre-chilled microfuge tubes. Add 0.3 µL of gemifloxacin at various concentrations to the respective tubes. For the control, add 0.3 µL of the solvent (e.g., DMSO).

-

Enzyme Addition and Incubation: Add 3 µL of diluted E. coli DNA gyrase to each tube to initiate the reaction. Mix gently and incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 30 µL of 2x stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol) and 30 µL of a chloroform:isoamyl alcohol (24:1) mixture.[12]

-

Sample Preparation for Electrophoresis: Vortex briefly and centrifuge for 1 minute.[12]

-

Agarose Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel at approximately 90V for 90 minutes in 1x TAE buffer also containing 0.5 µg/mL ethidium bromide.[13]

-

Visualization and Analysis: Destain the gel in water for 10-30 minutes.[13] Visualize the DNA bands using a UV transilluminator. The degree of supercoiling is assessed by the migration of the plasmid DNA; supercoiled DNA migrates faster than relaxed DNA. The IC50 is the concentration of gemifloxacin that reduces the intensity of the supercoiled DNA band by 50%.

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles.

-

Reaction Mixture Preparation: On ice, prepare a master mix containing the following per reaction: 6 µL of 5x assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl2, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin), 2 µL of kDNA (100 ng/µL), and 18.7 µL of water.[12]

-

Inhibitor Addition: Aliquot 26.7 µL of the master mix into pre-chilled microfuge tubes. Add 0.3 µL of gemifloxacin at various concentrations to the respective tubes. For the control, add 0.3 µL of the solvent (e.g., DMSO).[12]

-

Enzyme Addition and Incubation: Add 3 µL of diluted S. aureus topoisomerase IV to each tube. Mix gently and incubate at 37°C for 30 minutes.[12]

-

Reaction Termination: Stop the reaction by adding 30 µL of 2x stop buffer/loading dye and 30 µL of a chloroform:isoamyl alcohol (24:1) mixture.[12]

-

Sample Preparation for Electrophoresis: Vortex briefly (approx. 5 seconds) and centrifuge for 1 minute.[12]

-

Agarose Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel. Run the gel at approximately 85V for 2 hours.[12]

-

Visualization and Analysis: Stain the gel with 1 µg/mL ethidium bromide for 15 minutes, followed by a 5-10 minute destain in water.[12] Visualize the DNA bands using a UV transilluminator. In the absence of inhibition, topoisomerase IV will release minicircles from the kDNA network, which will migrate into the gel. Inhibition is observed as a decrease in the amount of released minicircles and an increase in kDNA remaining in the well. The IC50 is the concentration of gemifloxacin that reduces the amount of decatenated product by 50%.

Conclusion

This compound's potent antibacterial activity is a direct result of its dual inhibition of DNA gyrase and topoisomerase IV. This mechanism disrupts essential cellular processes of DNA replication and segregation, leading to bacterial cell death. The quantitative data from in vitro enzyme and cell-based assays consistently demonstrate its high potency, particularly against key respiratory pathogens like Streptococcus pneumoniae. The detailed experimental protocols provided herein serve as a guide for researchers investigating the activity of gemifloxacin and other fluoroquinolones, facilitating further studies into their mechanisms of action and the development of novel antimicrobial agents.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Gemifloxacin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mechanism and Uses of Gemifloxacin_Chemicalbook [chemicalbook.com]

- 5. Gemifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cleavable-Complex Formation by Wild-Type and Quinolone-Resistant Streptococcus pneumoniae Type II Topoisomerases Mediated by Gemifloxacin and Other Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Topoisomerase Targeting with and Resistance to Gemifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. inspiralis.com [inspiralis.com]

- 13. topogen.com [topogen.com]

The Core Pharmacokinetics and Pharmacodynamics of Gemifloxacin Mesylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of Gemifloxacin Mesylate, a synthetic fluoroquinolone antibacterial agent. The information presented herein is intended to support research, scientific understanding, and drug development efforts related to this compound.

Pharmacokinetics

Gemifloxacin exhibits a linear pharmacokinetic profile over a dose range of 40 mg to 640 mg.[1] Following oral administration, it is rapidly absorbed, leading to predictable plasma concentrations and tissue distribution.

Absorption and Bioavailability

Gemifloxacin is quickly absorbed from the gastrointestinal tract, with peak plasma concentrations (Cmax) achieved between 0.5 and 2 hours after oral administration.[1] The absolute bioavailability of a 320 mg tablet is approximately 71%.[1] Notably, the pharmacokinetics of gemifloxacin are not significantly affected by the administration of a high-fat meal, allowing for dosing without regard to meals.[1]

Distribution

Gemifloxacin is widely distributed throughout the body.[2] In vitro, plasma protein binding is approximately 60% to 70% and is independent of concentration.[1][2] The volume of distribution (Vdss/F) is 4.18 L/kg, indicating substantial tissue penetration.[2] Gemifloxacin penetrates well into lung tissues and fluids.[2] Studies have also shown its penetration into inflammatory blister fluid.[3]

Metabolism

Gemifloxacin undergoes limited metabolism in the liver.[1][4] The parent compound accounts for about 65% of the drug-related material in plasma up to 4 hours post-dose.[1] The primary metabolites, including N-acetyl gemifloxacin, the E-isomer of gemifloxacin, and carbamyl glucuronide of gemifloxacin, are all considered minor, each accounting for less than 10% of the administered oral dose.[1][4] Cytochrome P450 enzymes do not play a significant role in the metabolism of gemifloxacin.[1]

Excretion

Gemifloxacin and its metabolites are eliminated through dual routes of excretion.[2][4] Approximately 61% of a dose is excreted in the feces, while about 36% is excreted in the urine as both unchanged drug and metabolites.[2][4] The terminal elimination half-life is approximately 7 to 8 hours.[5] Renal clearance is around 11.6 L/hr, suggesting that active secretion is involved in its renal excretion.[2][4]

Pharmacokinetic Data Summary

| Parameter | Value | Reference |

| Absolute Bioavailability | ~71% | [1][4] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | [1] |

| Plasma Protein Binding | 60% - 70% | [1][2] |

| Volume of Distribution (Vdss/F) | 4.18 L/kg | [2] |

| Terminal Elimination Half-Life (t½) | ~7 - 8 hours | [5] |

| Mean Cmax (320 mg dose) | 1.61 ± 0.51 µg/mL | [1] |

| Mean AUC(0-24) (320 mg dose) | 9.93 ± 3.07 µg•hr/mL | [1] |

| Renal Clearance | ~11.6 L/hr | [2][4] |

| Excretion in Feces | ~61% | [2][4] |

| Excretion in Urine | ~36% | [2][4] |

Pharmacodynamics

Gemifloxacin is a bactericidal agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[2][6]

Mechanism of Action

The bactericidal action of gemifloxacin is a result of the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][4][7] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[4][7] Gemifloxacin exhibits dual targeting activity against Streptococcus pneumoniae, inhibiting both enzymes at clinically relevant concentrations.[1][8] This dual-targeting is thought to reduce the likelihood of the development of resistance.[8]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and tissue penetration of gemifloxacin following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Multiple-Dose Pharmacokinetics and Tolerability of Gemifloxacin Administered Orally to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Gemifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Targeting Mechanism of Gemifloxacin Mesylate: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gemifloxacin, a fluoroquinolone antibiotic, exhibits a potent, broad-spectrum bactericidal activity by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] This dual targeting mechanism is a cornerstone of its efficacy, particularly against problematic respiratory pathogens like Streptococcus pneumoniae.[4][5][6] By effectively inhibiting both enzymes, Gemifloxacin disrupts DNA replication, transcription, and repair, leading to bacterial cell death.[2][7][8] This whitepaper provides an in-depth examination of this dual mechanism, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Type II Topoisomerases

Fluoroquinolones exert their bactericidal effect by targeting bacterial type II topoisomerases.[8] These enzymes are crucial for managing DNA topology, a process vital for the survival of the bacterium. Gemifloxacin's efficacy stems from its potent inhibition of two such enzymes:

-

DNA Gyrase: This enzyme, a tetramer encoded by the gyrA and gyrB genes, introduces negative supercoils into the bacterial DNA.[7][9] This process is critical to relieve torsional stress during DNA replication and transcription, allowing the DNA strands to be unwound.

-

Topoisomerase IV: Encoded by the parC and parE genes, this enzyme is primarily responsible for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[2][7][10] Without this function, bacterial cells cannot properly segregate their genetic material for cell division.

Gemifloxacin binds to and stabilizes the transient enzyme-DNA "cleavage complex," where the DNA backbone is temporarily broken.[8] This action inhibits the re-ligation step of the topoisomerase reaction cycle, leading to an accumulation of double-strand DNA breaks, which triggers a cascade of events culminating in rapid cell death.[7]

The Dual Targeting Advantage

The defining characteristic of Gemifloxacin is its "dual targeting" or "dual-balanced" activity, meaning it potently inhibits both DNA gyrase and topoisomerase IV.[4][5] While many fluoroquinolones have a primary target (e.g., DNA gyrase in Gram-negative bacteria, topoisomerase IV in Gram-positive bacteria), Gemifloxacin demonstrates impressive activity against both.[7]

For instance, in Streptococcus pneumoniae, DNA gyrase is considered the preferred target for Gemifloxacin.[4][6][8] Conversely, in Staphylococcus aureus, topoisomerase IV is often the primary target.[8][11] Despite these species-specific preferences, Gemifloxacin's ability to engage the secondary target remains robust. This dual action is believed to be a key factor in reducing the likelihood of selecting for resistant bacterial strains, as mutations in both target enzymes would be necessary to confer a high level of resistance.[4][6]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Gemifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 8. Mechanism and Uses of Gemifloxacin_Chemicalbook [chemicalbook.com]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Topoisomerase targeting with and resistance to gemifloxacin in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early-Phase Clinical Studies of Gemifloxacin Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical development of Gemifloxacin Mesylate, a potent fluoroquinolone antibiotic. The document focuses on the critical data and methodologies from Phase I and Phase II clinical trials, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Core Mechanism of Action

Gemifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[3] Gemifloxacin's dual-targeting mechanism is thought to contribute to its potent activity and a lower propensity for the development of resistance.[4] The binding of gemifloxacin to the enzyme-DNA complex stabilizes it, leading to the arrest of the DNA replication fork and ultimately resulting in bacterial cell death.[2][3]

Phase I Clinical Studies: Pharmacokinetics and Safety in Healthy Volunteers

Early-phase studies of gemifloxacin focused on its safety, tolerability, and pharmacokinetic profile in healthy volunteers. These studies were crucial in establishing the dosing regimen for later-phase trials.

Single Ascending Dose Studies

Single ascending dose studies are designed to assess the safety and pharmacokinetics of a drug at increasing dose levels.

-

Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.

-

Participant Population: Healthy male volunteers, typically aged 18-45 years.

-

Inclusion Criteria:

-

Good health as determined by medical history, physical examination, and clinical laboratory tests.

-

Body mass index (BMI) within a specified range (e.g., 19-27 kg/m ²).

-

Willingness to provide written informed consent.

-

-

Exclusion Criteria:

-

History of clinically significant diseases.

-

Hypersensitivity to quinolone antibiotics.

-

Use of any medication within a specified period before the study.

-

Abnormal findings on screening electrocardiogram (ECG).

-

-

Dosing: Single oral doses of gemifloxacin (e.g., 20, 40, 80, 160, 320, 600, 800 mg) or placebo administered to sequential cohorts of volunteers.[5]

-

Pharmacokinetic Sampling: Serial blood samples collected at predefined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose). Urine samples were also collected over specified intervals.[5]

-

Bioanalytical Method: Gemifloxacin concentrations in plasma and urine were determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.[5][6]

-

Extraction: Protein precipitation or solid-phase extraction.

-

Chromatography: Reversed-phase C18 column.

-

Detection: Fluorescence detection with excitation and emission wavelengths appropriate for gemifloxacin (e.g., Ex: 269 nm, Em: 393 nm).[6]

-

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[5]

-

Safety Assessments: Continuous monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests (hematology, clinical chemistry, and urinalysis).[5]

| Dose (mg) | Cmax (μg/mL) | AUC(0-∞) (μg·h/mL) | t1/2 (h) |

| 20 | 0.16 ± 0.04 | 0.65 ± 0.01 | 6.2 ± 1.5 |

| 40 | 0.28 ± 0.05 | 1.28 ± 0.22 | 6.6 ± 1.3 |

| 80 | 0.54 ± 0.09 | 2.54 ± 0.31 | 6.8 ± 1.4 |

| 160 | 1.13 ± 0.28 | 5.48 ± 1.24 | 7.2 ± 1.6 |

| 320 | 1.79 ± 0.52 | 9.82 ± 2.70 | 8.1 ± 2.2 |

| 600 | 2.96 ± 0.91 | 24.4 ± 7.1 | 9.2 ± 2.8 |

| 800 | 3.59 ± 0.98 | 31.4 ± 7.6 | 9.6 ± 3.1 |

Data are presented as mean ± standard deviation. Adapted from Allen et al.

Multiple Ascending Dose Studies

These studies evaluate the pharmacokinetics, safety, and potential for drug accumulation after repeated dosing.

-

Study Design: A randomized, double-blind, placebo-controlled, multiple ascending dose study.

-

Participant Population: Healthy male and female volunteers.

-

Dosing: Daily oral doses of gemifloxacin (e.g., 160, 320, 480, 640 mg) or placebo for a specified duration (e.g., 7 days).

-

Pharmacokinetic Sampling: Blood samples were collected on Day 1 and Day 7 to assess single-dose and steady-state pharmacokinetics.

-

Bioanalytical and Pharmacokinetic Analysis: Similar to single-dose studies.

-

Safety Assessments: Similar to single-dose studies, with an emphasis on monitoring for any cumulative toxicity.

| Dose (mg) | Cmax (μg/mL) | AUC(0-24) (μg·h/mL) | t1/2 (h) |

| 160 | 0.76 ± 0.18 | 4.92 ± 1.08 | 7.2 ± 1.8 |

| 320 | 1.43 ± 0.40 | 9.06 ± 2.20 | 7.6 ± 1.9 |

| 480 | 1.89 ± 0.61 | 12.2 ± 3.69 | 7.8 ± 2.1 |

| 640 | 2.88 ± 0.72 | 20.1 ± 3.67 | 8.2 ± 2.3 |

Data are presented as mean ± standard deviation. Adapted from L.A. Allen et al.

Phase II Clinical Studies: Efficacy and Safety in Patients

Phase II studies are designed to evaluate the efficacy and safety of a new drug in a specific patient population and to determine the optimal dose for Phase III trials. Gemifloxacin was primarily studied for the treatment of respiratory tract infections.

Community-Acquired Pneumonia (CAP)

-

Study Design: A multicenter, randomized, double-blind, active-comparator controlled study.

-

Patient Population: Adult patients with a clinical and radiological diagnosis of mild-to-moderate community-acquired pneumonia.

-

Inclusion Criteria:

-

Age ≥ 18 years.

-

Clinical signs and symptoms of CAP (e.g., fever, cough, purulent sputum, pleuritic chest pain).

-

New infiltrate on chest X-ray.

-

-

Exclusion Criteria:

-

Severe CAP requiring intensive care unit admission.

-

Known or suspected infection with a pathogen resistant to fluoroquinolones.

-

Recent hospitalization.

-

Immunocompromised status.

-

-

Treatment Regimen: Gemifloxacin 320 mg orally once daily for 7-14 days versus a standard-of-care comparator antibiotic (e.g., another fluoroquinolone like trovafloxacin).[7]

-

Primary Efficacy Endpoint: Clinical success rate at the test-of-cure visit (typically 7-14 days after the end of therapy), defined as the resolution of signs and symptoms of infection.

-

Secondary Efficacy Endpoints:

-

Microbiological success rate (eradication or presumed eradication of the baseline pathogen).

-

Radiological success (improvement or resolution of the infiltrate on chest X-ray).

-

-

Statistical Analysis: Non-inferiority analysis was typically used to compare the efficacy of gemifloxacin to the active comparator.

-

Safety Assessments: Monitoring of adverse events, laboratory parameters, and vital signs throughout the study.

| Study | Comparator | Gemifloxacin Clinical Success Rate | Comparator Clinical Success Rate | Gemifloxacin Bacteriological Success Rate | Comparator Bacteriological Success Rate |

| Fogarty et al. | Trovafloxacin 200 mg | 95.8% | 93.6% | 94.0% | 94.4% |

| Lode et al. | Ceftriaxone/Cefuroxime | 95.9% | 96.1% | 97.0% | 92.3% |

Success rates are for the per-protocol populations at the test-of-cure visit.[7]

Experimental Workflows

The early-phase clinical development of a drug like gemifloxacin follows a structured workflow to ensure patient safety and generate robust data.

Safety and Tolerability Profile

Across early-phase studies, gemifloxacin was generally well-tolerated. The most common adverse events were gastrointestinal and dermatological.

-

Common Adverse Events: The most frequently reported adverse events included diarrhea, nausea, and rash.[8]

-

Rash: Rash was observed more frequently with gemifloxacin compared to some other antibiotics. The incidence was higher in women under 40 and with longer treatment durations.[9] Most rashes were maculopapular and of mild to moderate severity.[9]

-

QTc Interval: Like other fluoroquinolones, gemifloxacin has been studied for its potential to prolong the QTc interval. However, in clinical pharmacology studies, no significant mean QTc prolongation was observed at the therapeutic dose of 320 mg.[10]

-

Central Nervous System Effects: CNS effects, such as headache and dizziness, were reported but were generally infrequent and mild.

Conclusion

The early-phase clinical studies of this compound established a favorable pharmacokinetic profile supporting a once-daily oral dosing regimen. The drug demonstrated good penetration into respiratory tissues and potent efficacy against common respiratory pathogens in Phase II trials. While generally well-tolerated, the potential for rash was identified as a notable adverse event. These foundational studies provided the necessary data to progress gemifloxacin into larger-scale Phase III trials and ultimately for its approval for the treatment of community-acquired pneumonia and acute bacterial exacerbations of chronic bronchitis.

References

- 1. Potent Antipneumococcal Activity of Gemifloxacin Is Associated with Dual Targeting of Gyrase and Topoisomerase IV, an In Vivo Target Preference for Gyrase, and Enhanced Stabilization of Cleavable Complexes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of moxifloxacin in community acquired pneumonia: a prospective, multicenter, observational study (CAPRIVI) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Tolerability of Gemifloxacin (SB-265805) after Administration of Single Oral Doses to Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Gemifloxacin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 10. ema.europa.eu [ema.europa.eu]

Gemifloxacin Mesylate: A Technical Guide to its Activity Against Atypical Respiratory Pathogens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of gemifloxacin mesylate against key atypical respiratory pathogens: Chlamydia pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila. This document summarizes key quantitative data, details experimental methodologies from cited studies, and presents visual representations of the drug's mechanism of action and relevant experimental workflows.

Executive Summary

Gemifloxacin is a fluoroquinolone antibiotic that has demonstrated potent in vitro activity against a broad spectrum of respiratory pathogens, including atypical bacteria that are common causes of community-acquired pneumonia.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3][4][5][6] This dual-targeting activity is thought to be crucial in reducing the likelihood of resistance development.[1] This guide synthesizes available data on the efficacy of gemifloxacin against C. pneumoniae, M. pneumoniae, and L. pneumophila, providing a valuable resource for researchers and drug development professionals.

Mechanism of Action

Gemifloxacin exerts its bactericidal effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7] These enzymes are critical for maintaining the proper topology of DNA during replication. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. By inhibiting these enzymes, gemifloxacin disrupts DNA synthesis, leading to bacterial cell death.[5]

Figure 1: Mechanism of action of Gemifloxacin.

In Vitro Activity

The following tables summarize the in vitro activity of this compound against Chlamydia pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila, as determined by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values from various studies.

Activity against Chlamydia pneumoniae

Gemifloxacin has demonstrated good in vitro activity against C. pneumoniae.[8] In one study, gemifloxacin was the most active quinolone tested against 20 isolates of Chlamydia pneumoniae, with an MIC90 and MBC90 of 0.25 µg/ml.[9] However, this activity was less than that of doxycycline and erythromycin.[9] In a continuous infection model, gemifloxacin at concentrations of 0.25 and 2.5 mg/L reduced the viability of C. pneumoniae by 5 log10, an effect similar to that of azithromycin.[10] Notably, neither antimicrobial could completely eradicate the pathogen from continuously infected cells after 30 days of treatment.[10]

| Compound | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Gemifloxacin | 20 | - | - | 0.25 | [9] |

| Levofloxacin | 20 | - | - | 1.0 | [9] |

| Moxifloxacin | 20 | - | - | 0.5 | [9] |

| Trovafloxacin | 20 | - | - | 0.5 | [9] |

| Erythromycin | 20 | - | - | 0.06 | [9] |

| Doxycycline | 20 | - | - | 0.125 | [9] |

Activity against Mycoplasma pneumoniae

Gemifloxacin exhibits potent activity against Mycoplasma pneumoniae. One study comparing its activity against 97 clinical isolates found its MIC90 to be 0.125 mg/L, which was equivalent to moxifloxacin and gatifloxacin, and significantly lower than levofloxacin (8-fold) and ciprofloxacin (32-fold).[11] The MBCs for gemifloxacin were generally within 2-4 times the MIC values, indicating a bactericidal effect.[11] Another study reported a gemifloxacin MIC range of 0.001-0.25 mg/L against various human mycoplasmas, noting it was 5- to 100-fold more active than ciprofloxacin.[12] While macrolides like azithromycin were more potent against M. pneumoniae, gemifloxacin's broad activity suggests its utility in treating mycoplasma infections.[12][13]

| Compound | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Gemifloxacin | 97 | ≤0.001 - 0.25 | - | 0.125 | [11] |

| Sparfloxacin | 97 | - | - | 0.25 | [11] |

| Levofloxacin | 97 | - | - | 1.0 | [11] |

| Moxifloxacin | 97 | - | - | 0.125 | [11] |

| Gatifloxacin | 97 | - | - | 0.125 | [11] |

| Ciprofloxacin | 97 | - | - | 4.0 | [11] |

| Doxycycline | 97 | - | - | 0.5 | [11] |

| Macrolides* | 97 | - | - | ≤0.001 | [11] |

*Erythromycin, azithromycin, clarithromycin

Activity against Legionella pneumophila

Gemifloxacin has shown excellent in vitro activity against Legionella pneumophila. In a study of 271 isolates, gemifloxacin, when tested by the broth microdilution method, had an MIC90 of 0.003 µg/ml.[14] Another study found that against L. pneumophila, gemifloxacin and other newer quinolones were more potent (MIC90 0.016 mg/L) than ciprofloxacin and ofloxacin (MIC90 0.03 mg/L).[15] Gemifloxacin also demonstrated the longest post-antibiotic effect (PAE) of 4.65 hours against erythromycin-resistant L. pneumophila.[15] Furthermore, gemifloxacin has shown efficacy against intracellular L. pneumophila in human monocyte-derived macrophages, where its activity was comparable to other quinolones and markedly more effective than erythromycin.[16][17]

| Compound | Number of Isolates | Method | MIC₉₀ (µg/mL) | Reference |

| Gemifloxacin | 271 | Broth Microdilution | 0.003 | [14] |

| Trovafloxacin | 271 | Broth Microdilution | 0.0018 | [14] |

| Grepafloxacin | 271 | Broth Microdilution | 0.007 | [14] |

| Levofloxacin | 271 | Broth Microdilution | 0.015 | [14] |

| Ofloxacin | 271 | Broth Microdilution | 0.03 | [14] |

| Ciprofloxacin | 271 | Broth Microdilution | 0.03 | [14] |

| Clarithromycin | 271 | Broth Microdilution | 0.015 | [14] |

| Erythromycin | 271 | Broth Microdilution | 0.12 | [14] |

Experimental Protocols

Accurate determination of the in vitro susceptibility of atypical respiratory pathogens requires specialized methodologies due to their unique growth requirements.

General Workflow for In Vitro Susceptibility Testing

The following diagram illustrates a generalized workflow for determining the MIC of an antimicrobial agent against an atypical respiratory pathogen.

Figure 2: General workflow for in vitro susceptibility testing.

Susceptibility Testing of Chlamydia pneumoniae

-

Methodology : Cell culture-based assays are required due to the obligate intracellular nature of Chlamydia.[18][19]

-

Host Cells : HEp-2 or similar susceptible cell lines are commonly used. Cells are grown to confluence in microtiter plates.

-

Inoculum Preparation : C. pneumoniae elementary bodies (EBs) are prepared and quantified.

-

Infection and Drug Exposure : Host cell monolayers are infected with a standardized inoculum of C. pneumoniae. After an incubation period to allow for bacterial entry, the medium is replaced with fresh medium containing serial twofold dilutions of the antimicrobial agents.

-

Incubation : Plates are incubated for 48-72 hours in a CO₂ incubator.

-

Endpoint Determination : The MIC is defined as the lowest antibiotic concentration that inhibits the formation of chlamydial inclusions.[20] Inclusions are typically visualized by immunofluorescence staining. The MBC is determined by subculturing cells from wells showing no inclusions onto new, antibiotic-free monolayers to assess for viable chlamydiae.[9]

Susceptibility Testing of Mycoplasma pneumoniae

-

Methodology : Broth microdilution or agar dilution methods are commonly employed.[11][21]

-

Media : PPLO (Pleuropneumonia-like organisms) broth or agar, supplemented with yeast extract and horse serum, is used.

-

Inoculum Preparation : A standardized suspension of M. pneumoniae is prepared.

-

Drug Dilution : Serial twofold dilutions of the antimicrobial agents are prepared in microtiter plates containing PPLO broth.

-

Inoculation and Incubation : Each well is inoculated with the bacterial suspension. Plates are sealed and incubated at 37°C for a period that can range from several days to weeks, depending on the growth rate of the isolates.

-

Endpoint Determination : The MIC is the lowest concentration of the antibiotic that prevents a color change of the pH indicator in the broth (indicating inhibition of metabolism and growth) or visible growth on agar.[22][23] The MBC is determined by subculturing from wells with no visible growth onto antibiotic-free agar.[11]

Susceptibility Testing of Legionella pneumophila

-

Methodology : Broth microdilution and agar dilution are the standard methods.[24][25]

-

Media : Buffered Charcoal Yeast Extract (BCYE) agar or broth is the standard medium. It is important to note that charcoal in the agar can bind to some antibiotics, particularly quinolones, potentially leading to falsely elevated MICs in agar dilution methods.[14][26] Broth microdilution is often considered more reliable.[24]

-

Inoculum Preparation : A standardized suspension of L. pneumophila is prepared from a fresh culture on BCYE agar.

-

Procedure : For broth microdilution, serial dilutions of antibiotics are made in buffered yeast extract broth in microtiter plates, which are then inoculated with the bacterial suspension. For agar dilution, antibiotics are incorporated into molten BCYE agar before pouring plates, which are then spot-inoculated.

-

Incubation : Plates are incubated at 35-37°C in a humidified atmosphere for 48 hours.

-

Endpoint Determination : The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Conclusion

This compound consistently demonstrates potent in vitro activity against the atypical respiratory pathogens Chlamydia pneumoniae, Mycoplasma pneumoniae, and Legionella pneumophila. Its efficacy, particularly against intracellular organisms and strains resistant to other antibiotic classes, underscores its potential as a valuable therapeutic agent for community-acquired respiratory tract infections. The data and methodologies presented in this guide provide a comprehensive resource for the scientific community engaged in the research and development of new antimicrobial agents.

References

- 1. Gemifloxacin: a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gemifloxacin - Wikipedia [en.wikipedia.org]

- 3. Gemifloxacin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Activity of gemifloxacin and other new quinolones against Chlamydia pneumoniae: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro activities of gemifloxacin (SB 265805, LB20304) against recent clinical isolates of Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of gemifloxacin on viability of Chlamydia pneumoniae (Chlamydophila pneumoniae) in an in vitro continuous infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory and bactericidal activities of gemifloxacin and other antimicrobials against Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro activity of gemifloxacin (SB 265805; LB20304a) against human mycoplasmas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Activities of Gemifloxacin versus Five Quinolones and Two Macrolides against 271 Spanish Isolates of Legionella pneumophila: Influence of Charcoal on Susceptibility Test Results - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative in vitro activity and post-antibiotic effect of gemifloxacin against Legionella spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro activity of gemifloxacin (SB-265805, LB20304a) against Legionella pneumophila and its pharmacokinetics in guinea pigs with L. pneumophila pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antibacterial activities of gemifloxacin, levofloxacin, gatifloxacin, moxifloxacin and erythromycin against intracellular Legionella pneumophila and Legionella micdadei in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Evaluating the Antibiotic Susceptibility of Chlamydia – New Approaches for in Vitro Assays [frontiersin.org]

- 19. The in-vitro antibiotic susceptibility of Chlamydia pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. In vitro antimicrobial susceptibility of Mycoplasma pneumoniae isolates across different regions of China in 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. In vitro antimicrobial susceptibility of Mycoplasma pneumoniae isolates across different regions of China in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antimicrobial susceptibility testing reveals reduced susceptibility to azithromycin and other antibiotics in Legionella pneumophila serogroup 1 isolates from Portugal - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Legionella antimicrobial sensitivity testing: comparison of microbroth dilution with BCYE and LASARUS solid media - PMC [pmc.ncbi.nlm.nih.gov]

- 26. In vitro activities of gemifloxacin versus five quinolones and two macrolides against 271 Spanish isolates of Legionella pneumophila: influence of charcoal on susceptibility test results - PubMed [pubmed.ncbi.nlm.nih.gov]

Gemifloxacin Mesylate: A Technical Whitepaper on its Potential for Anti-Metastatic Activity in Cancer Research

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Gemifloxacin (GMF), a broad-spectrum fluoroquinolone antibiotic, is primarily used for treating respiratory tract infections by inhibiting bacterial DNA gyrase and topoisomerase IV[1][2]. Emerging research has unveiled a novel and compelling application for this established drug: the inhibition of cancer metastasis. This technical guide synthesizes the current preclinical evidence demonstrating Gemifloxacin's anti-metastatic properties, focusing on its molecular mechanisms of action, particularly in colon and breast cancer models. The primary mechanism involves the suppression of the Nuclear Factor-κB (NF-κB) signaling pathway, which leads to the reversal of the Epithelial-Mesenchymal Transition (EMT)—a critical process in cancer cell dissemination. This document provides a detailed overview of the signaling pathways, quantitative data from key experiments, and the methodologies used to evaluate GMF's anti-metastatic potential, offering a resource for researchers exploring drug repurposing in oncology.

Introduction

Cancer metastasis, the process by which tumor cells spread from a primary site to form secondary tumors in distant organs, is the leading cause of mortality in cancer patients[3]. The metastatic cascade involves local invasion, intravasation into blood or lymphatic vessels, survival in circulation, extravasation, and colonization of a new site[4]. A pivotal process enabling this cascade is the Epithelial-Mesenchymal Transition (EMT), where stationary epithelial cancer cells acquire a migratory, mesenchymal phenotype.

Drug repurposing offers a promising strategy to accelerate the development of new cancer therapies by leveraging existing drugs with well-established safety and pharmacokinetic profiles. Fluoroquinolone antibiotics, beyond their antimicrobial effects, have been noted for their anti-inflammatory and potential anti-cancer activities[5][6]. Recent studies have specifically highlighted Gemifloxacin Mesylate as a potent inhibitor of cancer cell migration and invasion in vitro and metastasis in vivo, suggesting its potential as a novel anti-metastatic agent[1][7]. This guide delves into the technical details of these findings.

Core Mechanism of Anti-Metastatic Action

The anti-metastatic activity of Gemifloxacin is primarily attributed to its ability to modulate key signaling pathways that govern cell migration, invasion, and the EMT process.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of cancer progression, promoting invasion and metastasis when persistently activated[5]. Gemifloxacin has been shown to effectively suppress this pathway in cancer cells.

-

Mechanism of Inhibition: In colon cancer cells, GMF inhibits the interaction between TAK1 and TAB2, which reduces the activation of the IκB kinase (IKK) complex. This leads to decreased phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB nuclear translocation and its transcriptional activity are diminished[5][6].

-

Effect on Inflammatory Cytokine Induction: GMF also blocks the activation of NF-κB induced by inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), thereby abrogating TNF-α-mediated increases in cell migration and invasion[1][5][8].

-

Role of RKIP: In breast cancer cells, GMF upregulates the Raf kinase inhibitor protein (RKIP), an inhibitor of IKK. This action further contributes to the suppression of the NF-κB/Snail signaling axis[1].

Caption: GMF inhibits the NF-κB pathway via TAK1/TAB2 and RKIP.

Reversal of Epithelial-Mesenchymal Transition (EMT)

By inhibiting the NF-κB pathway, GMF downregulates key transcriptional factors of EMT, most notably Snail[5]. Snail is a primary repressor of the E-cadherin gene, an essential component of epithelial cell junctions.

-

Molecular Changes: GMF treatment leads to a decrease in Snail expression. This, in turn, restores the expression of epithelial markers like E-cadherin while decreasing the expression of mesenchymal markers such as N-cadherin and vimentin[5][8]. This molecular shift signifies a Mesenchymal-Epithelial Transition (MET), reverting the cancer cells to a less invasive state[1].

-

Functional Rescue: Critically, the overexpression of Snail via cDNA transfection has been shown to significantly block the anti-migratory and anti-invasive effects of GMF, confirming that the inhibition of Snail is a pivotal mechanism for GMF's anti-metastatic action[1][5].

Quantitative Data Summary

The anti-metastatic effects of Gemifloxacin have been quantified in various in vitro assays across different cancer cell lines.

Table 1: Effect of Gemifloxacin on Cancer Cell Migration and Invasion

| Cell Line | Cancer Type | Assay Type | GMF Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| SW620 | Colon Cancer | Wound Healing | 10-20 µg/mL | Dose-dependent inhibition of cell migration | [8] |

| LoVo | Colon Cancer | Transwell Migration | 10-20 µg/mL | Dose-dependent inhibition of cell migration | [8] |

| SW620 | Colon Cancer | Transwell Invasion | 10-20 µg/mL | Dose-dependent decrease in cell invasion | [8] |

| MDA-MB-231 | Breast Cancer | Wound Healing | Not Specified | Inhibition of cell migration | [1] |

| MDA-MB-453 | Breast Cancer | Transwell Invasion | Not Specified | Inhibition of cell invasion | [1] |

| SW620 | Colon Cancer | TNF-α Induced Migration | 20 µg/mL | Abrogated TNF-α (20 ng/mL) induced migration |[8] |

Table 2: Effect of Gemifloxacin on EMT Marker Expression (SW620 Colon Cancer Cells)

| Protein | Protein Type | GMF Treatment | Observed Change | Reference |

|---|---|---|---|---|

| Snail | Mesenchymal TF | 20 µg/mL for 24h | Significant decrease in nuclear protein levels | [5][8] |

| E-cadherin | Epithelial Marker | 20 µg/mL for 24h | Significant increase in protein expression | [5][8] |

| N-cadherin | Mesenchymal Marker | 20 µg/mL for 24h | Significant decrease in protein expression | [8] |

| Vimentin | Mesenchymal Marker | 20 µg/mL for 24h | Significant decrease in protein expression |[8] |

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the anti-metastatic effects of Gemifloxacin.

Cell Culture and Viability

-

Cell Lines: Human colon cancer cell lines (SW620, LoVo) and breast cancer cell lines (MDA-MB-231, MDA-MB-453) are typically used[1][5].

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

-

Viability Assay (MTT/WST-1): To ensure observed effects are not due to cytotoxicity, cell viability is assessed. Cells are seeded in 96-well plates, treated with various concentrations of GMF for 24-48 hours, and then incubated with MTT or WST-1 reagent. The absorbance, proportional to the number of viable cells, is measured using a microplate reader.

Wound Healing (Scratch) Assay for Cell Migration

-

Monolayer Formation: Cells are grown to confluence in 6-well plates.

-

Wound Creation: A sterile pipette tip (e.g., 200 µL) is used to create a linear scratch (wound) across the center of the monolayer.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of GMF or a vehicle control.

-

Imaging: The wound area is photographed at 0 hours and at subsequent time points (e.g., 24 hours) using an inverted microscope.

-

Quantification: The width of the wound is measured, and the percentage of wound closure is calculated to determine the rate of cell migration.

Transwell Assay for Cell Migration and Invasion

This assay provides a quantitative measure of chemotactic cell movement.

Caption: Workflow for the Transwell migration and invasion assay.

-

Setup: A Transwell insert with a porous membrane (e.g., 8 µm pore size) is placed into a well of a 24-well plate. For invasion assays, the membrane is pre-coated with a basement membrane matrix (e.g., Matrigel).

-

Seeding: Cancer cells, pre-treated with GMF or control, are seeded into the upper chamber in serum-free media.

-

Chemotaxis: The lower chamber is filled with media containing a chemoattractant, typically 10% FBS.

-

Incubation: The plate is incubated for a period (e.g., 16-24 hours) to allow cells to migrate or invade through the membrane.

-

Staining & Quantification: Non-migratory cells on the upper surface of the membrane are removed with a cotton swab. Cells that have migrated to the lower surface are fixed (e.g., with methanol) and stained (e.g., with crystal violet). The number of stained cells is then counted under a microscope.

Western Blotting

This technique is used to quantify the expression levels of specific proteins (e.g., Snail, E-cadherin, p-IκB).

-

Cell Lysis: GMF-treated and control cells are harvested and lysed to extract total cellular or nuclear proteins.

-

Protein Quantification: The protein concentration of the lysates is determined (e.g., using a BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-